Fmoc-N-amido-PEG4-TFP ester is a specialized compound widely utilized in bioconjugation and peptide synthesis. It features an Fmoc-protected amine group at one end, a polyethylene glycol (PEG) spacer, and a 2,2,2-trifluoroethanol (TFP) ester at the other end. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group that can be easily removed under basic conditions, facilitating the formation of amide bonds with other molecules. The PEG spacer enhances the solubility and flexibility of the resulting conjugates, making them suitable for various applications in chemical biology and medicinal chemistry.
Fmoc-N-amido-PEG4-TFP ester is synthesized from commercially available starting materials through established chemical methodologies. Its production involves careful selection of reagents and conditions to ensure high yield and purity.
This compound falls under the category of bioconjugates, specifically designed for applications in peptide synthesis and drug delivery systems. It is classified as an amphiphilic compound due to its hydrophilic PEG segment and hydrophobic Fmoc group.
The synthesis of Fmoc-N-amido-PEG4-TFP ester typically involves:
The synthesis can be performed on both small scales for laboratory use and larger scales for industrial applications. Key considerations during synthesis include:
The molecular structure of Fmoc-N-amido-PEG4-TFP ester consists of:
The primary reactions involving Fmoc-N-amido-PEG4-TFP ester include:
The TFP ester is more hydrolytically stable than other common linkers like N-hydroxysuccinimide esters, making it particularly suitable for use in aqueous environments.
The mechanism of action involves:
Studies indicate that peptides modified with this compound exhibit enhanced solubility, reduced aggregation, and improved binding affinity to target proteins or receptors.
Fmoc-N-amido-PEG4-TFP ester has diverse applications across several fields:
Fmoc (9-fluorenylmethyloxycarbonyl) chemistry has become the cornerstone of modern solid-phase peptide synthesis due to its orthogonal protection strategy and compatibility with acid-sensitive moieties. The Fmoc group protects the α-amine of amino acids during chain elongation and is cleanly removed under basic conditions (typically 20% piperidine in DMF) without disrupting acid-labile side-chain protections or peptide-resin linkages [1] [6]. This contrasts sharply with Boc (tert-butyloxycarbonyl) strategies requiring corrosive trifluoroacetic acid for deprotection, which can degrade sensitive compounds. The mild deprotection conditions of Fmoc chemistry are particularly advantageous when synthesizing peptides containing glycosylated residues or other acid-labile modifications. Following deprotection, the liberated amine nucleophile is primed for acylation by activated esters like Fmoc-N-amido-PEG₄-TFP, enabling precise incorporation of functionalized spacers during automated peptide assembly [1] [6].
Conventional polydisperse PEGs, produced via ring-opening polymerization of ethylene oxide, exhibit broad molecular weight distributions (PDI >1.1) that introduce significant heterogeneity in bioconjugates. This heterogeneity complicates purification, analytical characterization, and regulatory approval processes [3] [7]. In contrast, Fmoc-N-amido-PEG₄-TFP ester incorporates a monodisperse dPEG® spacer with exact molecular weight (635.60 Da) and defined atom count (16 atoms, 18.0 Å length). This precision-engineered spacer eliminates batch-to-batch variability while providing consistent hydrodynamic properties [1] [5].
Table 1: Critical Properties of dPEG® vs. Polydisperse PEG Spacers
Property | dPEG® (QBD-11000) | Polydisperse PEG |
---|---|---|
Molecular Weight | 635.60 (single compound) | Average MW (distribution) |
Polydispersity Index (PDI) | 1.0 | >1.1 |
Chain Length | 4 ethylene oxide units | Variable |
Hydrodynamic Consistency | High | Low |
Regulatory Challenges | Reduced | Significant |
Monodisperse spacers enhance solubility and reduce immunogenicity by eliminating heterogeneous epitopes that can trigger anti-PEG antibodies – a growing concern with polydisperse PEGylated therapeutics [3] [7]. The dPEG® architecture in QBD-11000 maintains amphiphilic properties, improving water solubility of hydrophobic peptide sequences while remaining soluble in organic solvents (DMF, acetonitrile) essential for SPPS [1] [5].
The tetrafluorophenyl (TFP) ester moiety serves as a superior activating group for amine conjugation in aqueous environments. Compared to conventional N-hydroxysuccinimide (NHS) esters, TFP esters demonstrate significantly enhanced hydrolytic stability at physiological pH (7.0–8.5), with a 10-fold longer half-life under basic conditions (pH 10) [1] [4]. This stability arises from electron-withdrawing fluorine atoms that reduce the carbonyl's susceptibility to nucleophilic attack by water, while maintaining high reactivity toward primary amines. The optimal conjugation pH range for TFP esters (pH 7.5–8.0) aligns perfectly with amine nucleophilicity without accelerating competing hydrolysis, whereas NHS esters undergo rapid inactivation above pH 8.0 [1] [4].
Table 2: Hydrolysis Kinetics of Activated Esters in Aqueous Buffer
Activated Ester | Half-life at pH 7.4 | Half-life at pH 8.0 | Optimal Reaction pH |
---|---|---|---|
NHS ester | 1–2 hours | <0.5 hours | 7.0–7.5 |
PNP ester | 4–6 hours | 1–2 hours | 7.0–8.0 |
TFP ester | >10 hours | 5–6 hours | 7.5–8.0 |
Additionally, the hydrophobic TFP group minimizes non-specific adsorption during surface conjugation, enabling higher-density biomolecule arrays with reduced background interference [4]. This combination of hydrolytic stability and targeted reactivity makes TFP esters ideal for conjugating amine-containing biomolecules in aqueous buffers or during on-resin peptide synthesis where moisture exposure is unavoidable.
The synthesis of Fmoc-N-amido-PEG₄-TFP ester exemplifies the convergence of precision chemistry and scalable manufacturing. At laboratory scale (100mg–1g), synthesis employs stepwise coupling of monodisperse PEG building blocks under anhydrous conditions, with rigorous purification via flash chromatography to achieve >98% purity [1] [5]. Industrial-scale production (kilogram quantities) leverages automated solid-phase synthesizers and continuous-flow reactors that enhance reproducibility while reducing purification burdens inherent to polydisperse PEGs [7] [9].
Recent advances in Alloc (allyloxycarbonyl) deprotection exemplify process optimization for scale-up. Traditional methods required palladium catalysts and inert atmospheres, but modern approaches utilize iodine/water mixtures in PolarClean/EtOAc systems, enabling catalyst-free Alloc removal compatible with Fmoc chemistry. This sustainable methodology supports one-pot deprotection/coupling sequences and TFA-free cleavage, streamlining production of peptide-dPEG® conjugates at multi-gram scales [8] [9]. Facilities like BioDuro's automated kilogram-scale peptide synthesis center (800 mmol capacity) now integrate these innovations, providing end-to-end manufacturing from discovery to commercial production for dPEG®-modified bioconjugates [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0